molecular formula C9H7NO2 B062126 4-Ethynyl-2-methyl-1-nitrobenzene CAS No. 187869-73-4

4-Ethynyl-2-methyl-1-nitrobenzene

Cat. No. B062126
M. Wt: 161.16 g/mol
InChI Key: GCRZVQMEJMEFFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including compounds similar to 4-ethynyl-2-methyl-1-nitrobenzene, often involves nitration reactions and the introduction of ethynyl and methyl groups into the benzene ring. These processes can be finely tuned to achieve the desired substitution pattern on the benzene ring, demonstrating the versatility of synthetic strategies in creating complex nitrobenzene derivatives (Fischer, Henderson, & Thompson, 1978).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, such as 4-ethynyl-2-methyl-1-nitrobenzene, reveals the impact of substituents on the benzene ring's electronic and spatial configuration. X-ray crystallography studies of similar compounds have shown diverse crystalline structures influenced by subtle changes in molecular structure, highlighting the interplay between molecular design and structural diversity (Oburn & Bosch, 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-ethynyl-2-methyl-1-nitrobenzene and its analogs can include nitration, ethoxylation, and the formation of cyclohexadiene adducts. These reactions underscore the reactivity of the nitro group and the potential for further functionalization of the benzene ring. For example, ethoxylation of nitrobenzene derivatives has been explored using phase-transfer catalysts, demonstrating the compound's versatility in chemical transformations (Wang & Rajendran, 2007).

Physical Properties Analysis

The physical properties of 4-ethynyl-2-methyl-1-nitrobenzene and related compounds, such as their density, viscosity, and refractive index, can be significantly influenced by their molecular structure. Studies on similar nitrobenzene derivatives have provided valuable insights into how the arrangement of substituents affects these properties, offering a deeper understanding of the relationship between molecular structure and physical behavior (Baskaran & Kubendran, 2008).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives are largely determined by the presence of the nitro group and its interactions with other substituents on the benzene ring. The nitro group imparts a range of chemical behaviors, including susceptibility to reduction and participation in nucleophilic aromatic substitution reactions. The exploration of these reactions facilitates the synthesis of a wide array of compounds with diverse functionalities, illustrating the compound's chemical versatility and potential applications in organic synthesis (Liu et al., 2011).

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitrobenzene derivatives, are pivotal in synthetic chemistry. These groups, such as 2-nitrobenzyl and others, show promise for future applications due to their ability to be removed under specific light conditions, facilitating complex synthesis processes (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitrobenzene Production Advances

Advancements in nitrobenzene production, such as the use of solid acid catalysts for synthesizing nitrobenzene, highlight the ongoing research and development in the production processes of nitroaromatic compounds. This research underscores the industrial significance of nitrobenzene and its derivatives in chemical manufacturing (Zhao Hong, 2003).

Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on compounds like acetaminophen and their degradation by-products, including nitrophenol derivatives, contribute to understanding the environmental impact and treatment of recalcitrant compounds (Mohammad Qutob et al., 2022).

Sensing Applications

Nitroaromatic compounds, including nitrobenzene derivatives, are essential in developing luminescent micelles for sensing applications. These micelles serve as "chemical noses" for detecting toxic and hazardous materials, showcasing the role of nitroaromatic compounds in creating sensitive and selective detection systems (Shashikana Paria et al., 2022).

Safety And Hazards

According to the safety data sheet, 4-Ethynyl-2-methyl-1-nitrobenzene should be handled with care. It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

4-ethynyl-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZVQMEJMEFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578447
Record name 4-Ethynyl-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-methyl-1-nitrobenzene

CAS RN

187869-73-4
Record name 4-Ethynyl-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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